4-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoic acid 4-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoic acid
Brand Name: Vulcanchem
CAS No.: 694473-93-3
VCID: VC7621774
InChI: InChI=1S/C15H11NO5S/c17-14-12-3-1-2-4-13(12)22(20,21)16(14)9-10-5-7-11(8-6-10)15(18)19/h1-8H,9H2,(H,18,19)
SMILES: C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC3=CC=C(C=C3)C(=O)O
Molecular Formula: C15H11NO5S
Molecular Weight: 317.32

4-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoic acid

CAS No.: 694473-93-3

Cat. No.: VC7621774

Molecular Formula: C15H11NO5S

Molecular Weight: 317.32

* For research use only. Not for human or veterinary use.

4-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoic acid - 694473-93-3

Specification

CAS No. 694473-93-3
Molecular Formula C15H11NO5S
Molecular Weight 317.32
IUPAC Name 4-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]benzoic acid
Standard InChI InChI=1S/C15H11NO5S/c17-14-12-3-1-2-4-13(12)22(20,21)16(14)9-10-5-7-11(8-6-10)15(18)19/h1-8H,9H2,(H,18,19)
Standard InChI Key SZXYUCMJXHGNGH-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC3=CC=C(C=C3)C(=O)O

Introduction

Chemical Structure and Nomenclature

Molecular Composition

The compound’s molecular formula is C15H11NO5S, with systematic IUPAC name 4-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]benzoic acid. Key structural features include:

  • A 1,2-benzisothiazol-3(2H)-one 1,1-dioxide core, featuring sulfone (-SO2) and ketone (-C=O) groups.

  • A methyl bridge linking the benzisothiazol ring to a para-substituted benzoic acid moiety .

Table 1: Structural Identifiers

PropertyValueSource
CAS No.694473-93-3
Molecular Weight317.32 g/mol
SMILESC1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC3=...
InChIKeySZXYUCMJXHGNGH-UHFFFAOYSA-N

Synthesis and Derivatives

Synthetic Pathways

The compound is synthesized via alkylation reactions involving benzisothiazol precursors. For example:

  • Ethyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate is prepared by reacting sodium saccharin with ethyl chloroacetate.

  • Subsequent hydrolysis or transesterification yields the free acid form.

Structural Modifications

Derivatives include ethyl 4-[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)methyl]benzoate, where the carboxylic acid is esterified. Such modifications enhance lipophilicity, potentially improving membrane permeability.

Table 2: Representative Derivatives

CompoundModificationBiological Activity
7d (Pentanoate derivative)Extended alkyl chainIC50 = 0.1 µM (tryptase)
Ethyl benzoate analogEsterificationImproved solubility

Biological Activity and Mechanisms

Mast Cell Tryptase Inhibition

Inhibitory activity against human mast cell tryptase (IC50 = 0.1–0.85 µM) is attributed to the benzisothiazol sulfone group, which likely interacts with the enzyme’s active site. Side-chain elongation (e.g., pentanoate derivative 7d) enhances potency by 8-fold, suggesting hydrophobic interactions .

Patents and Applications

Intellectual Property Landscape

Patents filed via WIPO PATENTSCOPE cover the compound’s chemical structure and therapeutic applications, particularly in inflammatory diseases and allergic disorders . Specific claims include:

  • Use in formulations for asthma and dermatitis.

  • Combinatorial therapies with antihistamines.

Physicochemical Properties

Solubility and Stability

Solubility data are unavailable, but the logP (calculated) of ~2.1 indicates moderate lipophilicity. Stability under physiological conditions (pH 7.4, 37°C) remains unverified, though the sulfone group may confer resistance to hydrolysis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator